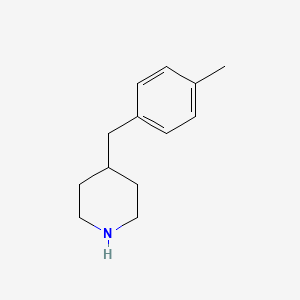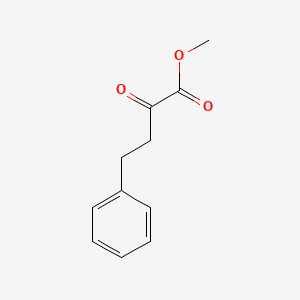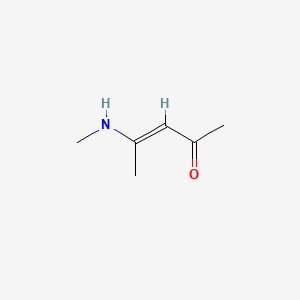
4-(Methylamino)pent-3-en-2-one
Vue d'ensemble
Description
“4-(Methylamino)pent-3-en-2-one” is a chemical compound with the molecular formula C6H11NO . It has an average mass of 113.158 Da and a monoisotopic mass of 113.084061 Da .
Molecular Structure Analysis
The molecular structure of “4-(Methylamino)pent-3-en-2-one” consists of 6 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . It has a double-bond stereo .Physical And Chemical Properties Analysis
“4-(Methylamino)pent-3-en-2-one” has a density of 0.9±0.1 g/cm3, a boiling point of 195.0±23.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . Its enthalpy of vaporization is 43.1±3.0 kJ/mol, and it has a flash point of 86.0±22.8 °C . The compound has an index of refraction of 1.439 and a molar refractivity of 33.4±0.3 cm3 .Applications De Recherche Scientifique
Intramolecular Hydrogen Bond Analysis
Researchers have investigated the molecular structure and intramolecular hydrogen bond energy of various conformers of 4-methylamino-3-penten-2-one. Through calculations and analyses, they have determined that the ketoamine conformers of this compound are more stable than other conformers, primarily due to the formation of a strong NH···O intramolecular hydrogen bond. This bond is further assisted by π-electrons resonance, as revealed by both theoretical and experimental studies (Raissi et al., 2007).
Vibrational Frequency and Structural Analysis
The molecular structure, intramolecular hydrogen bond, and vibrational frequencies of 4-methylamino-3-penten-2-one have been examined using density functional theoretical calculations and spectroscopic techniques. This study provides insights into the strong intramolecular hydrogen bond with specific bond lengths, contributing to the understanding of its structural properties (Raissi et al., 2005).
Antibacterial Activity and Enaminone Synthesis
A study focused on the synthesis and structure-activity correlations of novel enaminones, including derivatives of 4-methylamino-3-penten-2-one, for potential antibacterial applications. These compounds were tested for cytotoxic and antibacterial activity, revealing that they are non-cytotoxic and exhibit mild antibacterial activity. This research also emphasized the impact of certain molecular groups on biological activities (Cindrić et al., 2018).
Photochemical Reactions
In a study exploring photochemical reactions, 4-methylamino-3-penten-2-one was reacted with benzophenone, leading to the formation of specific photochemical products. This reaction showcases the compound's reactivity under light and its potential use in photochemical applications (Tokumitsu & Hayashi, 1980).
Antibacterial Properties of Metal Complexes
Research on enaminone complexes of zinc and iron, including derivatives of 4-methylamino-3-penten-2-one, was conducted to assess their antibacterial action. These studies suggest that while the ligands themselves were inactive against bacteria, certain metal complexes demonstrated significant antibacterial properties, highlighting their potential in developing new bactericides (Mahmud et al., 2010).
Propriétés
IUPAC Name |
(E)-4-(methylamino)pent-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(7-3)4-6(2)8/h4,7H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMKFVXIVPDFBL-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-Methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B3023061.png)

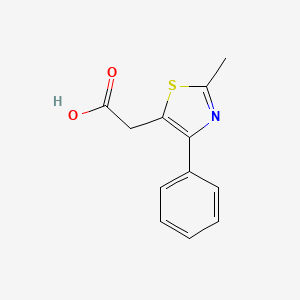
![4-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023064.png)
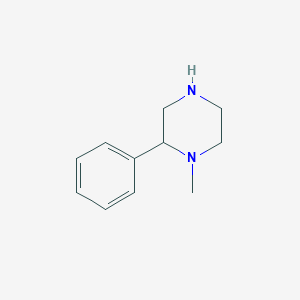
![[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine](/img/structure/B3023068.png)
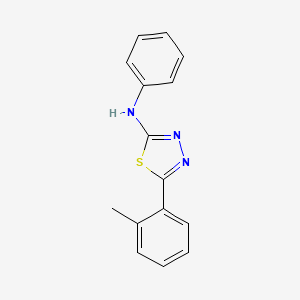
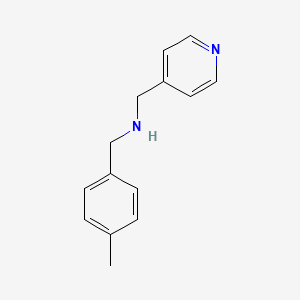

![N-[(4-methylphenyl)methyl]-3-oxobutanamide](/img/structure/B3023073.png)
